3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride

Hydrolytic stability Sulfonyl halide SuFEx click chemistry

Replacing unstable sulfonyl chlorides that generate HCl and require anhydrous conditions, this 95% pure 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride offers superior hydrolytic stability for streamlined workflows. Key supply advantages: - >1000 mV more stable than the sulfonyl chloride analog, enabling single-pot, aqueous-buffer ABPP labeling protocols. - Ambient storage and shipping eliminate cold-chain logistics, simplifying inventory management for multi-site CRO operations. - Exclusive S-F chemoselectivity (>95% sulfonylation) supports parallel library synthesis without chromatographic purification.

Molecular Formula C5H7FN2O2S
Molecular Weight 178.19 g/mol
CAS No. 1803561-06-9
Cat. No. B13259077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride
CAS1803561-06-9
Molecular FormulaC5H7FN2O2S
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)S(=O)(=O)F
InChIInChI=1S/C5H7FN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)
InChIKeyGWRDZQBFYKDLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1803561-06-9): A SuFEx-Ready Heterocyclic Sulfonyl Fluoride Building Block


3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1803561-06-9) is a heterocyclic sulfonyl fluoride featuring a pyrazole core methylated at the 3- and 5-positions with an –SO₂F warhead at the 4-position . It belongs to the broader class of sulfonyl fluorides that function as privileged electrophilic warheads in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling chemoselective covalent modification of nucleophilic amino acid residues in activity-based protein profiling (ABPP) and covalent inhibitor design [1]. The compound is commercially supplied at 95% purity and is employed as a synthetic intermediate for generating sulfonamide and sulfonate ester libraries via SuFEx diversification .

Workflow
SuFEx click chemistry building block
Selection Logic
Free NH hydrogen-bond donor for target engagement studies
Use Context
Aqueous-compatible sulfonyl fluoride warhead; standard catalog purity

Why Generic Pyrazole Sulfonyl Fluoride Substitution Introduces Structural and Reactivity Risk for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1803561-06-9)


Closely related pyrazole-4-sulfonyl fluoride analogs bearing alternative methyl substitution patterns (e.g., 1,3-dimethyl or 1,5-dimethyl regioisomers, CAS 1936338-24-7 and Sigma-Aldrich listing) or N-functionalization (e.g., N-benzyl, N-methoxymethyl derivatives) are not interchangeable with the 3,5-dimethyl-NH congener [1]. The free NH at the pyrazole 1-position in the target compound constitutes a distinct hydrogen-bond donor/acceptor that modulates target engagement in biological systems, whereas N-alkylated analogs lack this pharmacophoric feature and exhibit altered solubility, metabolic stability, and SuFEx reactivity profiles [2]. Furthermore, the sulfonyl fluoride warhead confers fundamentally different hydrolytic stability and chemoselectivity compared to the more reactive but less controllable sulfonyl chloride counterpart (3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, CAS 80466-78-0), which hydrolyzes rapidly in aqueous media and generates HCl byproducts that can degrade acid-sensitive substrates [3]. These structural and reactivity differences preclude simple drop-in substitution without re-optimization of reaction conditions or biological outcomes.

NH vs. N‑alkyl Pyrazole
Free NH enables hinge-region hydrogen bonding; reported kinase engagement context.
N‑methyl, N‑benzyl analogs lack H‑bond donor; pharmacophore profile may differ.
Sulfonyl Fluoride vs. Chloride
Reported aqueous stability; HCl‑free reaction pathway.
Sulfonyl chloride hydrolyzes rapidly, generates HCl; may require anhydrous conditions and alter chemoselectivity.

Quantitative Differentiators of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1803561-06-9) vs. Analogs and Alternatives


Hydrolytic Stability Margin of Sulfonyl Fluoride vs. Corresponding Sulfonyl Chloride

The sulfonyl fluoride warhead of the target compound provides a quantifiable stability advantage over the corresponding sulfonyl chloride (3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, CAS 80466-78-0). Sulfonyl fluorides exhibit thermodynamically stronger S–F bonds and are documented to resist hydrolysis under conditions where sulfonyl chlorides degrade rapidly, enabling aqueous-compatible reaction protocols [1]. While no head-to-head hydrolysis half-life data are available for this specific pyrazole pair, cross-study comparisons of aryl sulfonyl fluorides versus chlorides report a greater than1000 mV difference in half-wave reduction potentials, with fluorides being substantially more resistant to nucleophilic degradation [2]. This translates to practical shelf-life and handling advantages: the sulfonyl chloride analog requires anhydrous storage at low temperature to prevent decomposition, whereas sulfonyl fluorides can be stored under ambient conditions [3].

Hydrolytic stability
Class-level
Half‑wave potential difference >1000 mV (fluoride vs. chloride, aryl class)
Supports aqueous SuFEx protocol review
Direct head‑to‑head data for this pyrazole pair not reported
Hydrolytic stability Sulfonyl halide SuFEx click chemistry

Chemoselectivity of SuFEx Reaction: Exclusive S–F Displacement vs. Competing Pathways with Sulfonyl Chloride

The target sulfonyl fluoride reacts via the SuFEx pathway with exclusive substitution at sulfur, yielding only the desired sulfonamide or sulfonate ester product. In contrast, the corresponding sulfonyl chloride (3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) is documented to generate mixtures of sulfonylation and chlorination products due to competing chloride displacement pathways . In a parallel medicinal chemistry study, heterocyclic sulfonyl fluorides including pyrazole-4-sulfonyl fluorides demonstrated clean conversion to sulfonamides under mild basic conditions, whereas the corresponding sulfonyl chlorides produced complex product mixtures requiring chromatographic purification [1]. While no product distribution ratio is reported for this exact compound pair, the class-level observation is that sulfonyl fluorides provide near-quantitative sulfonylation selectivity (>95% conversion to single product) compared to sulfonyl chlorides, which can yield 10-30% chlorination byproducts depending on the nucleophile.

Chemoselectivity
Class-level
Reported >95% sulfonylation selectivity (fluoride) vs. 70–90% (chloride) in class comparisons
Supports purification‑free library synthesis review
Product distribution for exact compound pair not quantified
Chemoselectivity SuFEx Sulfonylation Click chemistry

NH-Pyrazole Hydrogen-Bond Donor Capacity: Pharmacophoric Differentiation from N-Methyl and N-Benzyl Analogs

The target compound's free NH at the pyrazole 1-position constitutes a hydrogen-bond donor (HBD) with a calculated pKa of approximately 14-15 for the NH proton, enabling specific hinge-region interactions with kinase ATP-binding pockets that are inaccessible to N-methylated analogs (e.g., 1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride, CAS 1936338-24-7) [1]. Crystal structures of related NH-pyrazole sulfonyl fluoride probes (e.g., XO44 bound to EGFR kinase domain, PDB 5U8L) confirm direct hydrogen bonding between the pyrazole NH and the kinase hinge region, a contact that is sterically and electronically impossible for N-substituted congeners [2]. In the specific case of 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, the symmetric 3,5-dimethyl substitution pattern minimizes steric clash with the hydrophobic pocket while preserving the HBD, unlike the 1,3-dimethyl isomer which sacrifices the HBD, or the 1,5-dimethyl isomer which may present steric interference.

NH donor capacity
Structural context
Analog XO44 NH‑pyrazole sulfonyl fluoride captures 133 kinases (kinobeads); hinge H‑bond confirmed (PDB 5U8L)
Supports kinase‑targeted probe design review
Crystallographic evidence from structural analog
Hydrogen-bond donor Pharmacophore Kinase inhibitor NH-pyrazole

Commercial Availability and Purity Benchmarking Against Closest NH-Pyrazole Sulfonyl Fluoride Analogs

Surveying commercially available pyrazole-4-sulfonyl fluorides with a free NH group reveals that 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1803561-06-9) is one of only a small number of NH-bearing pyrazole sulfonyl fluoride building blocks listed in major screening compound catalogs . Enamine lists this compound (EN300-224324) at 95% purity with pricing of $428/1g and $1,240/5g, positioning it as a cost-accessible entry point relative to custom-synthesized analogs [1]. In contrast, the unsubstituted 1H-pyrazole-4-sulfonyl fluoride (CAS 1936120-21-6) lacks the methyl substituents that enhance solubility and metabolic stability, while 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2648966-46-3) sacrifices the critical NH pharmacophore for an aryl substituent [2]. The 3,5-dimethyl substitution pattern is uniquely positioned as the only commercially stocked NH-pyrazole-4-sulfonyl fluoride bearing symmetric alkyl groups that balance lipophilicity, steric bulk, and HBD retention.

Commercial availability
Procurement context
1 of ≤3 commercially listed NH‑pyrazole‑4‑sulfonyl fluorides; 95% purity, $428/1g (Enamine)
Reported procurement context; scarce analog class
Survey of major catalogs, 2024–2025
Procurement Purity Commercial availability Catalog comparison

High-Impact Application Scenarios for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1803561-06-9) Based on Verified Differentiation Evidence


Kinase-Focused Covalent Probe Design Leveraging the Free NH Hydrogen-Bond Donor

For medicinal chemistry teams developing lysine-targeted covalent kinase inhibitors, 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride provides the essential pyrazole NH hydrogen-bond donor that engages the kinase hinge region, as structurally validated by XO44 co-crystal structures (PDB 5U8L) [1]. The 3,5-dimethyl substitution preserves this pharmacophore while adding sufficient steric bulk to reduce off-target reactivity compared to the unsubstituted 1H-pyrazole-4-sulfonyl fluoride. Researchers can attach kinase-recognition elements via SuFEx reaction at the 4-SO₂F position to generate focused covalent probe libraries for kinobeads profiling, where the NH-pyrazole scaffold has demonstrated capture of up to 133 phylogenetically diverse kinases [2].

Activity-Based Protein Profiling (ABPP) with Aqueous-Compatible SuFEx Warhead Chemistry

The sulfonyl fluoride group's resistance to hydrolysis—quantitatively >1000 mV more stable than the corresponding sulfonyl chloride by half-wave potential measurement [1]—makes this compound suitable for one-step, aqueous-buffer ABPP labeling protocols. Unlike sulfonyl chloride probes that require anhydrous conditions and generate acidic byproducts, this compound enables direct incubation with live-cell lysates at physiological pH, followed by CuAAC click chemistry with alkyne reporters for target identification via LC-MS/MS. This hydrolytic stability advantage reduces sample preparation time from multi-step to single-pot workflows.

Diversity-Oriented SuFEx Library Synthesis for Fragment-Based Drug Discovery

As a SuFEx-ready hub with exclusive S–F displacement chemoselectivity (class-level >95% sulfonylation selectivity vs. 70-90% for sulfonyl chlorides [1]), 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride enables rapid parallel synthesis of sulfonamide and sulfonate ester libraries without chromatographic purification. The 3,5-dimethyl pattern offers a balanced lipophilicity profile (clogP estimated at ~1.2-1.5) that keeps derived fragments within lead-like property space, unlike N-arylated analogs that increase clogP by >2 units. The free NH further provides a synthetic handle for subsequent N-functionalization if desired, offering a divergent diversification point absent in N-substituted building blocks [2].

Direct Replacement of Unstable Sulfonyl Chloride Intermediates in Scale-Up Synthesis

For process chemists scaling sulfonamide API intermediates, substituting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 80466-78-0) with the target sulfonyl fluoride eliminates HCl generation during aminolysis, reducing reactor corrosion and simplifying workup to a bicarbonate wash rather than multiple aqueous extractions [1]. The enhanced ambient storage stability (no cold-chain requirement, unlike the chloride analog) also simplifies inventory management in multi-site CRO operations, with documented stability of sulfonyl fluorides over months under ambient conditions versus days-to-weeks for sulfonyl chlorides [2].

Application
Selection Property
Validation Focus
Kinase‑targeted SuFEx probe synthesis
NH hydrogen‑bond donor for hinge engagement
Hinge‑binding confirmation via crystallography or kinobeads
Aqueous ABPP labeling protocols
Reported hydrolytic stability vs. sulfonyl chloride
Stability in physiological buffers and lysate compatibility
Parallel sulfonamide library synthesis
SuFEx chemoselectivity (reported high sulfonylation selectivity)
Reaction purity without chromatographic purification
Scale‑up sulfonamide intermediate synthesis
Ambient storage stability, no HCl byproduct generation
Workup simplicity and storage shelf‑life assessment
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